molecular formula C14H24O4 B14291664 4-(Hydroxymethyl)-3-nonanoyloxolan-2-one CAS No. 119502-29-3

4-(Hydroxymethyl)-3-nonanoyloxolan-2-one

Cat. No.: B14291664
CAS No.: 119502-29-3
M. Wt: 256.34 g/mol
InChI Key: WAKOYNFYOGEMRV-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-3-nonanoyloxolan-2-one is an organic compound with a complex structure that includes a hydroxymethyl group, a nonanoyl group, and an oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-3-nonanoyloxolan-2-one typically involves the following steps:

    Formation of the Oxolanone Ring: The oxolanone ring can be synthesized through a cyclization reaction. One common method involves the reaction of a diol with an acid catalyst to form the oxolanone ring.

    Introduction of the Nonanoyl Group: The nonanoyl group can be introduced through an esterification reaction. This involves reacting the oxolanone with nonanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and esterification steps, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The nonanoyl group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions. For example, it can react with alkyl halides to form ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of 4-(Carboxymethyl)-3-nonanoyloxolan-2-one.

    Reduction: Formation of 4-(Hydroxymethyl)-3-nonanoloxolan-2-one.

    Substitution: Formation of 4-(Alkoxymethyl)-3-nonanoyloxolan-2-one.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(Hydroxymethyl)-3-nonanoyloxolan-2-one can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile building block.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving oxolanone rings. It can also serve as a model compound for studying the metabolism of similar structures in living organisms.

Medicine

In medicinal chemistry, this compound can be explored for its potential pharmacological properties. Its structural features may allow it to interact with biological targets in unique ways, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it useful in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-3-nonanoyloxolan-2-one depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or other proteins. The oxolanone ring and the hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)-3-decanoyloxolan-2-one: Similar structure but with a decanoyl group instead of a nonanoyl group.

    4-(Hydroxymethyl)-3-octanoyloxolan-2-one: Similar structure but with an octanoyl group instead of a nonanoyl group.

    4-(Hydroxymethyl)-3-hexanoyloxolan-2-one: Similar structure but with a hexanoyl group instead of a nonanoyl group.

Uniqueness

4-(Hydroxymethyl)-3-nonanoyloxolan-2-one is unique due to its specific combination of functional groups and ring structure. The nonanoyl group provides a distinct hydrophobic character, while the hydroxymethyl group offers a site for further functionalization. This combination of features makes it particularly versatile for various chemical and biological applications.

Properties

CAS No.

119502-29-3

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

4-(hydroxymethyl)-3-nonanoyloxolan-2-one

InChI

InChI=1S/C14H24O4/c1-2-3-4-5-6-7-8-12(16)13-11(9-15)10-18-14(13)17/h11,13,15H,2-10H2,1H3

InChI Key

WAKOYNFYOGEMRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C1C(COC1=O)CO

Origin of Product

United States

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